molecular formula C6H8N2O3 B2515466 Methyl 2-amino-4-methyloxazole-5-carboxylate CAS No. 359631-35-9

Methyl 2-amino-4-methyloxazole-5-carboxylate

Cat. No. B2515466
CAS RN: 359631-35-9
M. Wt: 156.141
InChI Key: WLMIXLXCTUACQB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methyloxazole-5-carboxylate is a compound that serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its molecular structure, which includes an oxazole ring, is a common motif in medicinal chemistry due to its relevance in biological systems.

Synthesis Analysis

The synthesis of related oxazole derivatives has been reported through various methods. For instance, a simple strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ^6-oxathiole-3-carboxylates involves the reaction of cyanohydrins with methyl 2-(chlorosulfonyl)acetate, followed by a CSIC reaction under Et3N-mediated conditions . Another synthesis approach for 5-methyl-1,4,2-dioxazole is a gold-catalyzed [4 + 1] heterocyclization of nonactivated alkyne and hydroxamic acid, which is noted for its high efficiency and mild reaction conditions . Additionally, the enantioselective synthesis of a closely related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was achieved via a Pd-catalyzed amide coupling followed by bromination and DBU-promoted cyclization .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The crystal structure of ethyl 2-amino-oxazole-5-carboxylate, a related compound, reveals planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets limited to dipole-dipole interactions .

Chemical Reactions Analysis

Oxazole derivatives undergo various chemical reactions. For example, 2-amino-4-methyloxazole reacts with aldehydes to introduce a hydroxymethyl function at the C-5 position, a reaction specific to 4-alkyl substituted-2-aminooxazoles . The nature of the aldehyde significantly affects the yield of the product formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of the oxazole ring contributes to the compound's stability and reactivity. The intermolecular hydrogen bonding, as seen in the crystal structure of ethyl 2-amino-oxazole-5-carboxylate, suggests that these compounds may have solid-state properties conducive to forming stable crystalline materials . The compatibility with various functional groups, as seen in the gold-catalyzed synthesis method, indicates that these compounds can be modified to enhance their physical and chemical properties for specific applications .

Scientific Research Applications

Enantioselective Synthesis

Methyl 2-amino-4-methyloxazole-5-carboxylate has been utilized in enantioselective synthesis. Specifically, it was synthesized with high optical purity through a Pd-catalyzed amide coupling with vinyl triflate followed by oxazole formation. The oxazole subunit positional isomer was obtained without racemization, highlighting its potential in creating specific isomers in complex macrocyclic azole peptides (Magata et al., 2017).

Molecular Cocrystal Studies

In crystal engineering, the compound has contributed to understanding intermolecular associations. For instance, three adduct structures of 2-amino-5-chlorobenzooxazole were prepared and studied using single-crystal X-ray techniques, providing insights into the spatial differences between constituent non-hydrogen atoms in hydrogen-bonding associations (Lynch et al., 2000).

Synthesis of Complex Oxazoles

The compound also plays a role in the synthesis of more complex oxazoles, such as the natural products siphonazoles A and B. It was used in the preparation of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, a building block in the total synthesis of these unique natural products (Zhang & Ciufolini, 2009).

Amino-acid Conjugation Studies

This compound has been used in studying amino-acid conjugates of haptens. This involved the reaction of the compound with methylamine, and coupling with 2-phenyloxazole-4-carboxylic acid, leading to the synthesis and characterization of several crystalline conjugates (Benoiton et al., 2009).

properties

IUPAC Name

methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMIXLXCTUACQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

150 g of methyl 2-chloroacetoacetate and 180 g of urea were dissolved in 600 ml of methanol and refluxed for 36 hours. After cooling, the deposited crystals were filtered, suspended in 2N sodium hydroxide solution and extracted with ethyl acetate. After washing with water and drying with anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was recrystallized from acetonitrile to obtain 10 g of 2-amino-5-methoxycarbonyl-4-methyloxazole. mp. 199-201° C. (point of decomposition).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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